

# An In-depth Technical Guide to the Synthesis and Purification of Enasidenib-d6

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## Compound of Interest

Compound Name: *Enasidenib-d6*

Cat. No.: *B15137361*

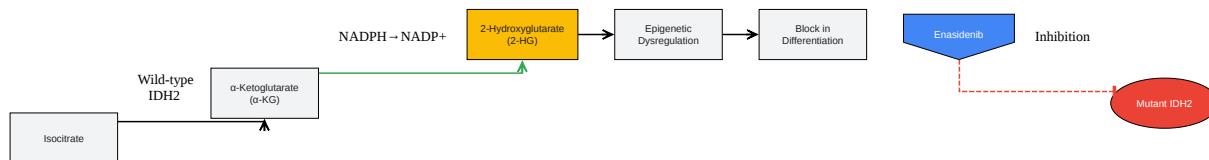
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This technical guide provides a comprehensive overview of the synthesis and purification of **Enasidenib-d6**, a deuterated isotopologue of the isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. This document is intended for researchers, scientists, and drug development professionals.

Enasidenib is an oral, targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the IDH2 gene.<sup>[1][2]</sup> The deuterated analog, **Enasidenib-d6**, is a valuable tool in pharmacokinetic and metabolic studies.

## Mechanism of Action

Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG) from  $\alpha$ -ketoglutarate.<sup>[3]</sup> Elevated levels of 2-HG inhibit histone and DNA demethylases, leading to epigenetic dysregulation and impaired hematopoietic differentiation.<sup>[2]</sup> Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and promoting the differentiation of leukemic cells.<sup>[3][4]</sup>

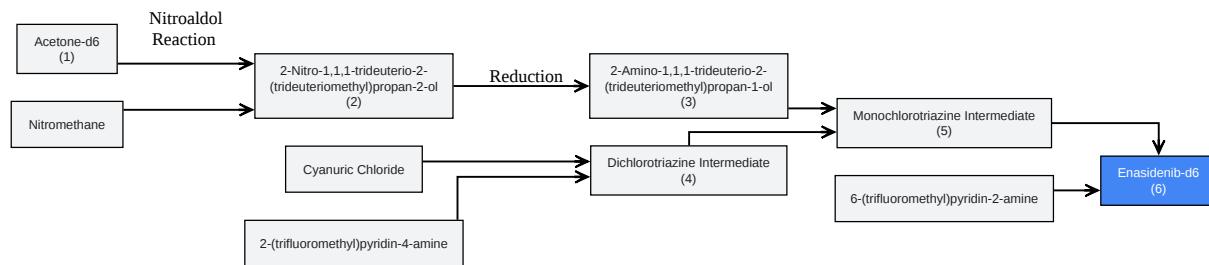
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**Figure 1:** Signaling pathway of Enasidenib's inhibitory action on mutant IDH2.

## Synthesis of Enasidenib-d6

The synthesis of **Enasidenib-d6** involves a multi-step process culminating in the assembly of the substituted triazine core. The key to producing the deuterated analog is the synthesis of the deuterated side-chain precursor, 2-amino-2-(methyl-d3)-1-propanol-d3 (4).

## Proposed Synthetic Workflow

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**Figure 2:** Proposed synthetic workflow for **Enasidenib-d6**.

## Experimental Protocols

### Step 1: Synthesis of 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol (2)

- Materials: Acetone-d6, Nitromethane, Sodium Hydroxide, Diethyl Ether, Hydrochloric Acid.
- Procedure: To a cooled (0 °C) solution of acetone-d6 (1.0 eq) and nitromethane (1.2 eq) in diethyl ether, a solution of sodium hydroxide (1.5 eq) in water is added dropwise. The reaction is stirred at room temperature for 24 hours. The layers are separated, and the aqueous layer is acidified with hydrochloric acid and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the product.

### Step 2: Synthesis of 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (3)

- Materials: 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol, Palladium on Carbon (10%), Methanol, Hydrogen gas.
- Procedure: The nitro compound (1.0 eq) is dissolved in methanol, and palladium on carbon is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deuterated amino alcohol.

### Step 3: Synthesis of **Enasidenib-d6** (6)

- Materials: Cyanuric chloride, 2-(Trifluoromethyl)pyridin-4-amine, 6-(Trifluoromethyl)pyridin-2-amine, 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol, Diisopropylethylamine (DIPEA), Dioxane.
- Procedure:
  - To a solution of cyanuric chloride (1.0 eq) in dioxane at 0 °C, a solution of 2-(trifluoromethyl)pyridin-4-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added. The reaction is stirred for 4 hours.
  - Next, a solution of 6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added, and the mixture is heated to 50 °C for 12 hours.

- Finally, 2-amino-1,1,1-trideutero-2-(trideuteriomethyl)propan-1-ol (1.2 eq) and DIPEA (1.5 eq) are added, and the reaction is heated to 100 °C for 24 hours.
- The reaction mixture is cooled, and the solvent is removed. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

## Summary of Synthetic Parameters

Step	Reaction Type	Key Reagents	Solvent	Temperature (°C)	Duration (h)	Expected Yield (%)
1	Nitroaldol Reaction	Acetone-d6, Nitromethane, NaOH	Diethyl Ether/Water	0 to RT	24	70-80
2	Reduction	Pd/C, H <sub>2</sub>	Methanol	RT	12	85-95
3a	Nucleophilic Substitution (n)	Cyanuric Chloride, Pyridinamine A	Dioxane	0	4	>90 (in situ)
3b	Nucleophilic Substitution (n)	Pyridinamine B	Dioxane	50	12	>90 (in situ)
3c	Nucleophilic Substitution (n)	Deuterated Amino Alcohol	Dioxane	100	24	50-60 (overall)

## Purification of Enasidenib-d6

High-performance liquid chromatography (HPLC) is the preferred method for the final purification of **Enasidenib-d6** to achieve high purity suitable for analytical and biological studies.

## HPLC Purification Protocol

A validated HPLC method for the simultaneous quantification of Enasidenib and other IDH inhibitors has been reported and can be adapted for the purification of **Enasidenib-d6**.<sup>[5]</sup>

- Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water or DMSO. The solution is filtered through a 0.22  $\mu$ m filter before injection.
- Chromatographic Conditions:
  - Column: A reverse-phase column, such as an X-Terra Phenyl column, is suitable.<sup>[5]</sup>
  - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.<sup>[5]</sup>
  - Detection: UV detection at a wavelength of 265 nm is appropriate for monitoring the elution of **Enasidenib-d6**.<sup>[5]</sup>

## Summary of HPLC Purification Parameters

Parameter	Condition
Column	X-Terra Phenyl, 5 $\mu$ m, 4.6 x 150 mm
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	10-90% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 265 nm
Expected Purity	>98%

## Conclusion

This technical guide outlines a proposed synthetic route and a detailed purification protocol for **Enasidenib-d6**. The synthesis leverages a deuterated starting material to introduce the

isotopic labels, followed by a convergent assembly of the triazine core. The purification via HPLC ensures a high degree of purity, making the final compound suitable for its intended use in research and development. The provided methodologies and data serve as a valuable resource for scientists engaged in the synthesis of isotopically labeled drug molecules.

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